![molecular formula C12H13N3O5S B2532777 N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897613-82-0](/img/structure/B2532777.png)
N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are often used in medicinal chemistry and can have various biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the hydroxy group might be involved in condensation reactions, and the sulfonamide group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications
- EHPD has demonstrated promising anticancer activity. Researchers have explored its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further investigations are needed to understand its mechanism of action and potential as a chemotherapeutic agent .
- EHPD exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its sulfonamide moiety contributes to this activity by interfering with bacterial folate synthesis. Researchers are investigating its use as an alternative to existing antibiotics .
- EHPD has been studied for its anti-inflammatory potential. It modulates inflammatory pathways, including NF-κB, COX-2, and cytokines. These properties make it a candidate for managing inflammatory diseases .
- EHPD contains a hydroxy group, which can coordinate with metal ions. Researchers have explored its chelating ability, particularly with transition metals. Applications include metal detoxification and potential therapeutic use .
- EHPD’s absorption in the UV-visible range suggests its potential as a photosensitizer in PDT. By generating reactive oxygen species upon light activation, it could selectively destroy cancer cells or microbial pathogens .
- N-(2-ethoxyphenyl)-n-(2-ethylphenyl)-ethanediamide (NNE), a derivative of EHPD, functions as a light stabilizer in polyethylene polymers for food contact use. Its role in enhancing polymer durability and UV resistance is of interest .
Anticancer Potential
Antibacterial Agent
Anti-inflammatory Effects
Metal Ion Chelation
Photodynamic Therapy (PDT)
Polymer Additive and Stabilizer
These applications highlight the versatility of EHPD and its derivatives, making them valuable subjects for ongoing research and development. Further studies will uncover additional uses and optimize their potential in various scientific domains . If you’d like more detailed information on any specific application, feel free to ask!
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-2-20-9-6-4-3-5-8(9)15-21(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMGWZIAYEKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide |
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